molecular formula C20H33BN2O3 B14780379 (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide

(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide

Cat. No.: B14780379
M. Wt: 360.3 g/mol
InChI Key: FFGCGPYUFLYILF-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide typically involves multiple steps, including the formation of the dioxaborolane group and the subsequent coupling with the amino and phenyl groups. One common method involves the use of palladium-catalyzed borylation reactions to introduce the dioxaborolane moiety . The reaction conditions often include the use of solvents such as xylene and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various boronic acid derivatives, amides, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism by which (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug development . The compound can also participate in various catalytic cycles, enhancing the efficiency of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a versatile tool in both research and industrial settings .

Properties

Molecular Formula

C20H33BN2O3

Molecular Weight

360.3 g/mol

IUPAC Name

2-amino-N-[3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide

InChI

InChI=1S/C20H33BN2O3/c1-14(2)12-17(21-25-19(3,4)20(5,6)26-21)23-18(24)16(22)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13,22H2,1-6H3,(H,23,24)

InChI Key

FFGCGPYUFLYILF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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